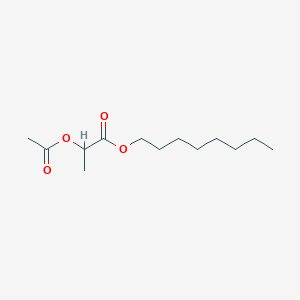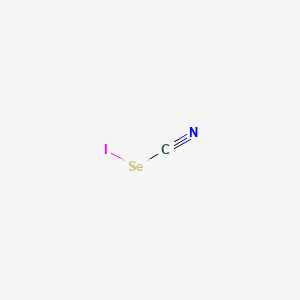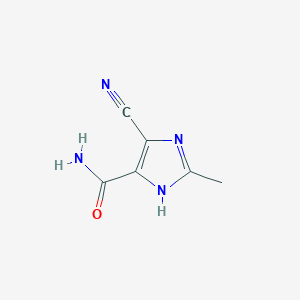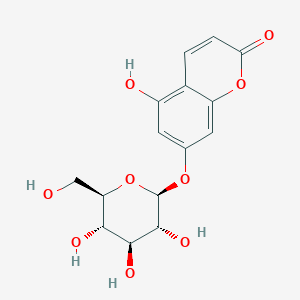![molecular formula C11H16N2O3 B13805712 N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C11H16N2O3 It is characterized by the presence of a benzyl group substituted with two hydroxyl groups at positions 2 and 6, an aminoethyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide typically involves the reaction of 2,6-dihydroxybenzylamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the acetamide group. The reaction mixture is heated to a specific temperature, usually around 70°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetamides and benzyl derivatives.
Scientific Research Applications
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,N-dimethylacetamide: Similar in structure but with different substituents on the benzyl ring.
N-(2-Aminoethyl)acetamide: Lacks the hydroxyl groups on the benzyl ring.
2-Acetamido-4-nitrophenyl sulfate: Contains a nitro group instead of hydroxyl groups.
Uniqueness
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is unique due to the presence of both hydroxyl and acetamide groups, which confer specific chemical reactivity and biological activity. The hydroxyl groups enhance its solubility and potential for hydrogen bonding, while the acetamide group provides a site for further chemical modifications .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[2-[(2,6-dihydroxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-6-5-12-7-9-10(15)3-2-4-11(9)16/h2-4,12,15-16H,5-7H2,1H3,(H,13,14) |
InChI Key |
GBHIDJIAJHBXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=C(C=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)




![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)



![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)

![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
